1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It features a pyridine ring and a pyrrolidine moiety, which are significant in medicinal chemistry due to their biological activities. The compound is primarily studied for its potential applications in therapeutic areas, including neurological disorders and cancer treatment.
This compound can be classified as:
The synthesis of 1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
The synthesis often requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to characterize the synthesized compound.
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride has a complex molecular structure characterized by:
The molecular formula can be represented as C10H14Cl3N3, indicating the presence of three hydrochloride groups which enhance its solubility in aqueous environments.
Key structural data include:
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride participates in various chemical reactions typical for amines and heterocycles:
Reactivity may depend on the specific conditions such as pH and solvent used. For instance, in acidic conditions, the amine group becomes protonated, altering its reactivity profile.
The mechanism of action for 1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride is primarily linked to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by adding phosphate groups, which can alter protein function and activity.
Research indicates that this compound may inhibit specific kinases involved in cellular signaling pathways related to cancer proliferation and neurodegenerative diseases. Detailed studies often employ biochemical assays to elucidate the exact interaction mechanisms at the molecular level.
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride is typically characterized by:
Key chemical properties include:
These properties make it suitable for various formulations in pharmaceutical applications.
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride has several potential applications:
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride (C₁₀H₁₈Cl₃N₃, CID 53422594) exemplifies a strategically engineered hybrid molecule combining two nitrogen-containing heterocycles: pyrrolidine and pyridine [1]. The core structure features a pyrrolidin-3-ylamine scaffold, where the amine group at the 3-position enables hydrogen bonding with biological targets. The pyridin-3-ylmethyl moiety attached via a methylene linker provides a planar aromatic system capable of π-π stacking interactions and additional hydrogen-bonding through its nitrogen atom. This design contrasts with related hybrids:
The secondary amine in 1-(pyridin-3-yl)methylpyrrolidin-3-ylamine serves as a protonation site, critical for salt formation and ionic interactions with targets like ion channels or kinases. This structural motif is prevalent in CNS and oncology therapeutics due to its ability to penetrate the blood-brain barrier (BBB) and engage diverse biological targets [7] [10].
Table 1: Structural and Physicochemical Comparison of Key Pyrrolidine-Pyridine Hybrids
Compound Name | Molecular Formula | MW (g/mol) | Key Structural Features | Nitrogen Atoms |
---|---|---|---|---|
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine | C₁₀H₁₅N₃ | 177.25 | Secondary amine, pyridin-3-ylmethyl linker | 3 |
Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine | C₁₂H₁₉N₃ | 205.30 | Tertiary amine, dual alkyl chains | 3 |
1-(Pyridine-3-carbonyl)pyrrolidin-3-amine | C₁₀H₁₃N₃O | 191.23 | Amide linkage, carbonyl spacer | 3 |
The trihydrochloride salt form of 1-(pyridin-3-yl)methylpyrrolidin-3-ylamine significantly enhances its pharmaceutical utility by addressing inherent limitations of the free base. The addition of three hydrochloric acid molecules (yielding C₁₀H₁₈Cl₃N₃) improves aqueous solubility through ionization of the pyrrolidine nitrogen and pyridine nitrogen, facilitating dissolution in physiological fluids [1] [4]. This property is critical for oral bioavailability, as the free base’s lipophilicity may limit gastrointestinal absorption.
Stability studies of analogous hydrochloride salts (e.g., (1-Methylpyrrolidin-3-yl)methanamine hydrochloride, C₆H₁₅ClN₂) demonstrate:
The trihydrochloride form’s high melting point (>200°C inferred from analogs) further supports thermal stability during manufacturing [3] [9].
Table 2: Impact of Hydrochloride Salt Formation on Key Pharmaceutical Properties
Property | Free Base | Trihydrochloride Salt | Functional Advantage |
---|---|---|---|
Aqueous Solubility | Low (log P > 1.5) | High (ionized species) | Enhanced dissolution and absorption |
Melting Point | Variable (<150°C) | >200°C | Thermal stability during processing |
Hygroscopicity | High | Low | Reduced degradation during storage |
Crystallinity | Amorphous/Oily | Defined crystals | Ease of purification and formulation |
Pyrrolidine-pyridine hybrids emerged prominently in the 2000s as scaffolds for CNS and oncology targets, leveraging their balanced lipophilicity (cLogP ~1–2) and hydrogen-bonding capabilities for BBB penetration [7] [10]. Early analogs were explored as:
Fragment-based drug discovery (FBDD) later exploited these motifs, with fragments <300 Da (e.g., 2-amino-4-methylpyridine) serving as efficient starting points for optimizing CNS penetration. The "rule of three" (MW ≤ 300, HBD ≤ 3, HBA ≤ 3) applied to such fragments facilitated the development of leads with high ligand efficiency [10]. This approach addressed historical challenges in CNS drug discovery, where HTS-derived hits often violated BBB permeability rules due to excessive molecular weight [10].
Table 3: Key Therapeutic Milestones for Pyrrolidine-Pyridine Hybrid Scaffolds
Therapeutic Area | Patent/Compound Example | Target/Mechanism | Structural Contribution |
---|---|---|---|
Epilepsy (CNS) | Perampanel (WO2021013864A1) | Non-competitive AMPA antagonist | Pyridin-2-yl ring for receptor stacking |
Oncology | 4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidines | c-Kit kinase inhibition | Pyrrolidine linker for conformational control |
Neuroinflammation | ⁶-[¹⁸F]fluoro-2-amino-4-methylpyridine | iNOS imaging agent | Low MW (155 Da) for BBB penetration |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: